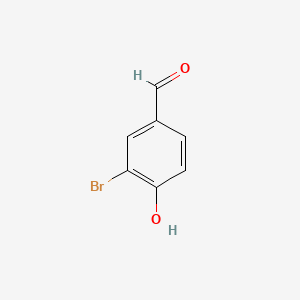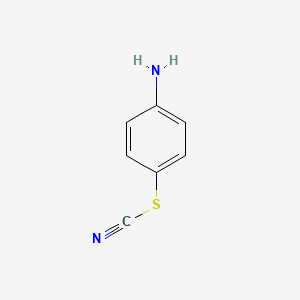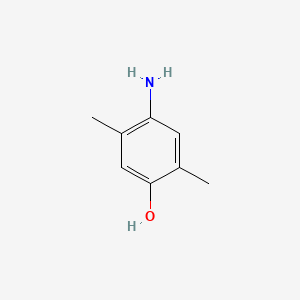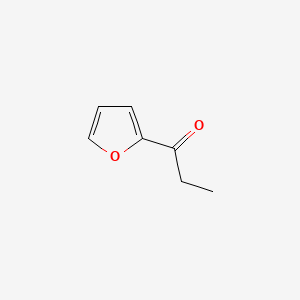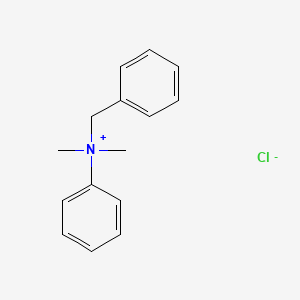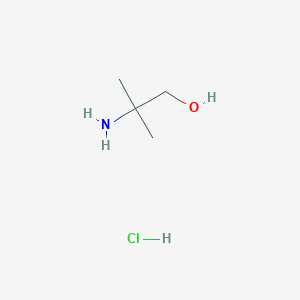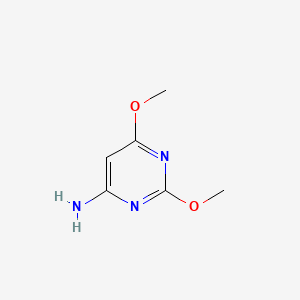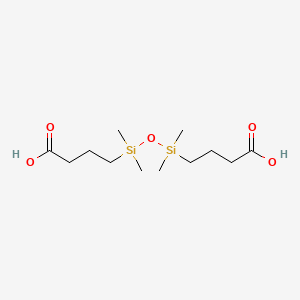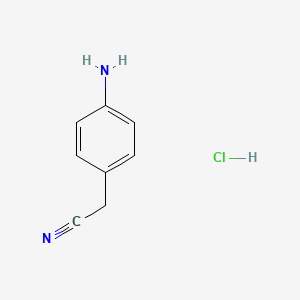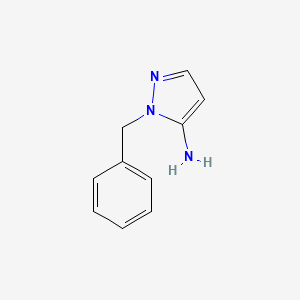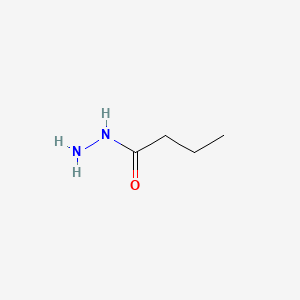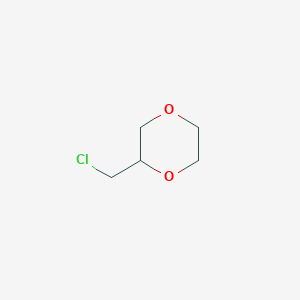
2-(Chloromethyl)-1,4-dioxane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-1,4-dioxane derivatives has been explored through various reactions, including the two-way reactivity of 1,1-Dichloro-2-(chloromethyl)cyclopropane in basic medium, leading to the formation of aryloxymethyl derivatives under specific conditions (Jończyk & Kmiotek-Skarżyńska, 1993). Additionally, a new compound, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxane, was synthesized and characterized, demonstrating the diverse synthetic routes available for chloromethyl-dioxane derivatives (Ye, Sun, & Fu, 2013).
Molecular Structure Analysis
The molecular structure of 1,4-dioxane, a related compound, has been studied extensively, revealing that it predominantly exists in the chair form. Such structural insights are crucial for understanding the reactivity and physical properties of 2-(Chloromethyl)-1,4-dioxane (Fargher, Hedberg, & Hedberg, 2014).
Chemical Reactions and Properties
The electrochemical preparation of chloromethyl derivatives highlights the versatility of these compounds in undergoing various chemical reactions, providing functionalized intermediates for further synthesis (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983). Furthermore, the regioselective synthesis of dioxaspiro[4.4]nonanes from chloromethyl precursors showcases the potential for creating cyclic and acyclic structures from 2-(Chloromethyl)-1,4-dioxane derivatives (Alonso, Dacunha, Meléndez, & Yus, 2005).
Physical Properties Analysis
Studies on the structure and conformation of chloromethyl-dioxane derivatives reveal that their physical properties, such as solubility and crystallinity, can be attributed to their molecular geometry and the presence of substituents, affecting their application in organic synthesis (Khazhiev et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-(Chloromethyl)-1,4-dioxane derivatives, including their reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis. The transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes mediated by NbCl(5) demonstrates the chemical versatility of these compounds (Marchetti, Pampaloni, & Zacchini, 2008).
Wissenschaftliche Forschungsanwendungen
1. 2-(Chloromethyl)pyridine hydrochloride
- Application : This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix5arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
2. 2-chloromethyl-4(3H)-quinazolinones
- Application : This compound is a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application : An improved synthetic procedure for 2-chloromethyl-4(3H)-quinazolinones was described, starting from o-anthranilic acids .
- Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
3. Epichlorohydrin
- Application : Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
- Results or Outcomes : More than 800,000 tons of epichlorohydrin are produced annually .
4. Chloromethane
- Application : Chloromethane, also called methyl chloride, is a crucial reagent in industrial chemistry .
5. Chloromethylation of Aromatic Compounds
- Application : Chloromethylation is a process that introduces a chloromethyl group into an aromatic compound . This process is often catalyzed by zinc iodide .
- Methods of Application : A flask is charged with 5 mol% of ZnI2, chlorosulfonic acid, and CH2Cl2, followed by dropwise addition of dimethoxymethane at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound is added .
6. Hyper Cross-linked Polymers (HCPs)
- Application : HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABQWISNPPOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943354 | |
| Record name | 2-(Chloromethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,4-dioxane | |
CAS RN |
21048-16-8 | |
| Record name | 2-(Chloromethyl)-1,4-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21048-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane, 2-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021048168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-1,4-dioxane; 95% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



